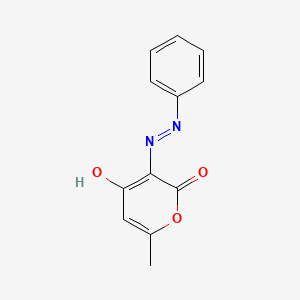
6-Methyl-3-(2-phenylhydrazinylidene)-2H-pyran-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-(2-phenylhydrazinylidene)-2H-pyran-2,4(3H)-dione is a Schiff base compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyran ring, a phenylhydrazinylidene group, and a methyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(2-phenylhydrazinylidene)-2H-pyran-2,4(3H)-dione typically involves the reaction of dehydroacetic acid with phenylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified using recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-3-(2-phenylhydrazinylidene)-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylhydrazinylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyran ring.
Reduction: Reduced forms of the phenylhydrazinylidene group.
Substitution: Substituted derivatives with various functional groups attached to the phenylhydrazinylidene group.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an inhibitor of certain enzymes, such as HIV-1 protease.
Mécanisme D'action
The mechanism of action of 6-Methyl-3-(2-phenylhydrazinylidene)-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. For example, as an HIV-1 protease inhibitor, the compound binds to the active site of the enzyme, preventing it from cleaving viral polyproteins, thereby inhibiting viral replication . The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-pyran-2-one
- Dehydroacetic acid-phenylhydrazone
Uniqueness
6-Methyl-3-(2-phenylhydrazinylidene)-2H-pyran-2,4(3H)-dione is unique due to its specific structural features, such as the presence of both a pyran ring and a phenylhydrazinylidene group
Propriétés
Numéro CAS |
83432-18-2 |
|---|---|
Formule moléculaire |
C12H10N2O3 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
4-hydroxy-6-methyl-3-phenyldiazenylpyran-2-one |
InChI |
InChI=1S/C12H10N2O3/c1-8-7-10(15)11(12(16)17-8)14-13-9-5-3-2-4-6-9/h2-7,15H,1H3 |
Clé InChI |
OCZWCAFAOAZFIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)O1)N=NC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


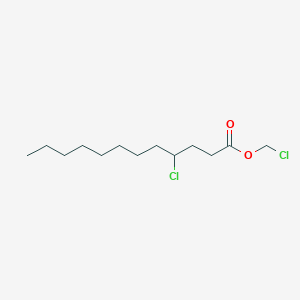
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)


![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)

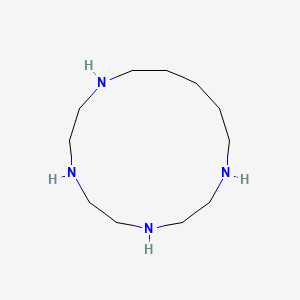


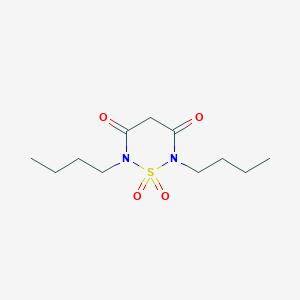

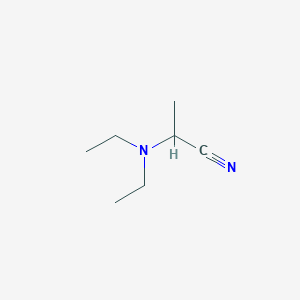
![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)

